molecular formula C7H3Cl2F3O2S B6321148 1,2-Dichloro-4-trifluoromethansulfonylbenzene CAS No. 672-55-9

1,2-Dichloro-4-trifluoromethansulfonylbenzene

Cat. No.: B6321148
CAS No.: 672-55-9
M. Wt: 279.06 g/mol
InChI Key: HEBGDAQEBUBEFL-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-trifluoromethansulfonylbenzene is a chemical compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.06 g/mol It is characterized by the presence of two chlorine atoms, three fluorine atoms, and a trifluoromethanesulfonyl group attached to a benzene ring

Preparation Methods

The synthesis of 1,2-Dichloro-4-trifluoromethansulfonylbenzene typically involves the reaction of 1,2-dichlorobenzene with trifluoromethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

1,2-Dichloro-4-trifluoromethansulfonylbenzene undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-trifluoromethansulfonylbenzene involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonyl group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

1,2-Dichloro-4-trifluoromethansulfonylbenzene can be compared with other similar compounds such as:

    1,2-Dichloro-4-trifluoromethylbenzene: This compound lacks the sulfonyl group, making it less reactive as an electrophile compared to this compound.

    1,2-Dichloro-4-methylsulfonylbenzene: This compound has a methylsulfonyl group instead of a trifluoromethanesulfonyl group, resulting in different chemical properties and reactivity.

    1,2-Dichloro-4-nitrobenzene: The presence of a nitro group makes this compound more prone to reduction reactions compared to this compound.

These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,2-dichloro-4-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBGDAQEBUBEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695714
Record name 1,2-Dichloro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-55-9
Record name 1,2-Dichloro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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